molecular formula C17H12N2 B188784 2-Phenylimidazo[2,1-a]isoquinoline CAS No. 70845-68-0

2-Phenylimidazo[2,1-a]isoquinoline

Cat. No.: B188784
CAS No.: 70845-68-0
M. Wt: 244.29 g/mol
InChI Key: LKENZGMGOAVEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylimidazo[2,1-a]isoquinoline is a nitrogen-containing heterocyclic compound characterized by a fused imidazole and isoquinoline core, substituted with a phenyl group at the 2-position. Recent advances in its synthesis include copper-catalyzed C–H functionalization of isoquinolines with vinyl azides under mild aerobic conditions, yielding the target compound with high selectivity . Additionally, ionic liquid-mediated protocols (e.g., using [BPY][BF₄]) have enabled efficient, recyclable routes to this compound derivatives, underscoring its adaptability in green chemistry .

The structural fusion of imidazole and isoquinoline imparts unique electronic properties, such as extended π-conjugation, which may enhance binding interactions in biological systems or photophysical applications .

Properties

CAS No.

70845-68-0

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-phenylimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-12H

InChI Key

LKENZGMGOAVEHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2

Other CAS No.

70845-68-0

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolo[2,1-a]isoquinoline Derivatives

Structural Features: Pyrrolo[2,1-a]isoquinoline comprises a fused pyrrole and isoquinoline system. Natural products like lamellarins, which exhibit anticancer and anti-HIV activities, are based on this scaffold .

Benzimidazo[2,1-a]isoquinoline Derivatives

Structural Features: This scaffold combines benzimidazole and isoquinoline, often functionalized at positions 5 or 6 (e.g., 5-cyano or 6-carbonyl groups) .

Imidazo[2,1-a]isoquinoline Derivatives

Structural Variations: Includes dihydro- and tetrahydro-derivatives, such as 5,6-dihydroimidazo[2,1-a]isoquinoline, which serve as intermediates for lamellarin analogues .

Pyrido[2,1-a]isoquinoline Derivatives

Structural Features: Fused pyridine and isoquinoline systems, often functionalized with amino or carbonyl groups .

Comparative Data Tables

Table 3: Photophysical Properties

Compound Class λem (nm) Quantum Yield (Φ) Key Observation Reference
Pyrrolo[2,1-a]isoquinoline 450–520 0.15–0.30 Solvatochromic fluorescence
Imidazo[2,1-a]isoquinoline 420–480 0.20–0.40 Substituent-dependent Stokes shifts

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